molecular formula C11H6ClF3N2O2 B2707192 3-(3-chlorophenyl)-6-(trifluoromethyl)-2,4(1H,3H)-pyrimidinedione CAS No. 860609-34-3

3-(3-chlorophenyl)-6-(trifluoromethyl)-2,4(1H,3H)-pyrimidinedione

Cat. No.: B2707192
CAS No.: 860609-34-3
M. Wt: 290.63
InChI Key: PNZPVKYFSASLQC-UHFFFAOYSA-N
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Description

3-(3-chlorophenyl)-6-(trifluoromethyl)-2,4(1H,3H)-pyrimidinedione is a heterocyclic organic compound known for its unique chemical structure and properties This compound features a pyrimidinedione core substituted with a chlorophenyl group at the 3-position and a trifluoromethyl group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-chlorophenyl)-6-(trifluoromethyl)-2,4(1H,3H)-pyrimidinedione typically involves multi-step organic reactions

    Formation of Pyrimidinedione Core: The pyrimidinedione core can be synthesized through the condensation of urea with a β-diketone under acidic or basic conditions.

    Introduction of Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a suitable chlorophenyl halide reacts with the pyrimidinedione core.

    Introduction of Trifluoromethyl Group: The trifluoromethyl group is typically introduced using trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates under specific conditions, often involving catalysts like copper or silver salts.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Large-scale production often employs continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the chlorophenyl group, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the pyrimidinedione core, potentially converting it into dihydropyrimidine derivatives.

    Substitution: The compound is prone to nucleophilic substitution reactions, especially at the chlorophenyl group, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under mild to moderate conditions.

Major Products

The major products of these reactions vary depending on the specific conditions and reagents used. For example, oxidation may yield chlorophenyl ketones, while reduction can produce dihydropyrimidines. Substitution reactions typically result in the replacement of the chlorine atom with the nucleophile, forming various substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, 3-(3-chlorophenyl)-6-(trifluoromethyl)-2,4(1H,3H)-pyrimidinedione is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. Its ability to form hydrogen bonds and participate in π-π interactions makes it a candidate for drug design and development.

Medicine

Medically, derivatives of this compound are explored for their potential therapeutic properties. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of pharmaceutical compounds, making it a promising scaffold for drug discovery.

Industry

In the industrial sector, this compound finds applications in the development of agrochemicals and specialty chemicals. Its stability and reactivity make it suitable for various formulations and products.

Mechanism of Action

The mechanism of action of 3-(3-chlorophenyl)-6-(trifluoromethyl)-2,4(1H,3H)-pyrimidinedione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The chlorophenyl and trifluoromethyl groups play crucial roles in enhancing binding affinity and specificity.

Molecular Targets and Pathways

    Enzymes: The compound may inhibit or activate enzymes by binding to their active sites or allosteric sites.

    Receptors: It can interact with receptors, altering signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Similar Compounds

    3-(4-chlorophenyl)-6-(trifluoromethyl)-2,4(1H,3H)-pyrimidinedione: Similar structure but with the chlorine atom at the 4-position.

    3-(3-bromophenyl)-6-(trifluoromethyl)-2,4(1H,3H)-pyrimidinedione: Bromine atom instead of chlorine.

    3-(3-chlorophenyl)-6-(methyl)-2,4(1H,3H)-pyrimidinedione: Methyl group instead of trifluoromethyl.

Uniqueness

The unique combination of the chlorophenyl and trifluoromethyl groups in 3-(3-chlorophenyl)-6-(trifluoromethyl)-2,4(1H,3H)-pyrimidinedione imparts distinct chemical and biological properties. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the chlorophenyl group contributes to specific binding interactions, making this compound particularly valuable in various applications.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

3-(3-chlorophenyl)-6-(trifluoromethyl)-1H-pyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6ClF3N2O2/c12-6-2-1-3-7(4-6)17-9(18)5-8(11(13,14)15)16-10(17)19/h1-5H,(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNZPVKYFSASLQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)N2C(=O)C=C(NC2=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6ClF3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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